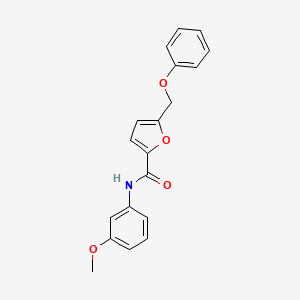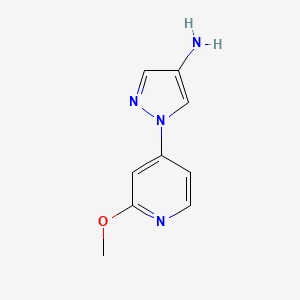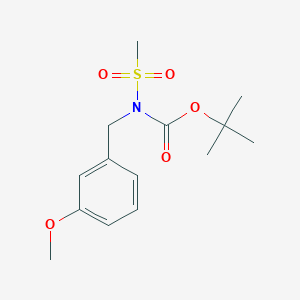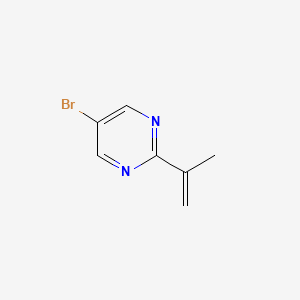
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as MPFC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of furan carboxamides and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide may exert its biological effects by inhibiting certain enzymes or signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to have interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is also stable under normal laboratory conditions. However, there are also some limitations to using N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another potential direction is to explore the use of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide as a tool for studying the biology of cancer and inflammation. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide could be used to probe the role of specific enzymes or signaling pathways in these diseases. Overall, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a promising compound with potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves the reaction of 3-methoxyphenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with phenoxymethylamine to yield N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is relatively simple and can be carried out in a few steps.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to have interesting biological activities, including antitumor and anti-inflammatory properties. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYXBMEYYKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2910065.png)



![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)


![5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2910075.png)


![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2910081.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate](/img/structure/B2910082.png)
![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2910085.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)